

Part 1: Chemical Identity & Significance[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *m*-PEG9-Tos

CAS No.: 82217-01-4

Cat. No.: B609307

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m-PEG9-Tos (Methyl-PEG9-Tosylate) is a high-purity, discrete (monodisperse) polyethylene glycol derivative used primarily as a capping reagent in bioconjugation and drug discovery. Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, **m-PEG9-Tos** represents a single molecular species with a defined molecular weight. This precision is a critical quality attribute (CQA) for clinical translation, simplifying the Chemistry, Manufacturing, and Controls (CMC) regulatory landscape.

Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Specification
Chemical Name	2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl 4-methylbenzenesulfonate
Common Name	m-PEG9-Tosylate; Methyl-PEG9-Tos
CAS Number	82217-01-4 (Generic for discrete m-PEG-Tos)
Molecular Formula	(for true n=9 EO units)
Molecular Weight	~582.71 Da (Calculated); Note: Vendor definitions vary (see Expert Insight)
Solubility	Soluble in DCM, DMF, DMSO, THF, Water
Reactive Moiety	Tosylate (p-Toluenesulfonate) - Good Leaving Group
Stability	Hygroscopic; Moisture sensitive.[1] Store at -20°C under Argon/Nitrogen.

“

Expert Insight (Vendor Nomenclature): A critical discrepancy exists in the industry regarding PEG nomenclature. Some vendors define "PEG9" as having 9 ethylene oxide (EO) monomer units (

). Others define it by the number of oxygen atoms in the chain, which may result in a molecule with only 8 EO units (

).

- *Action: Always verify the exact Molecular Weight (MW) on the Certificate of Analysis (CoA).*
- *True n=9 MW: ~582.7 Da*
- *True n=8 MW: ~538.6 Da*

Part 2: Reaction Mechanics

The utility of **m-PEG9-Tos** lies in the Tosylate (OTs) group, a sulfonate ester that acts as an excellent leaving group. This transforms the inert PEG chain into an electrophile, susceptible to nucleophilic attack via an

mechanism.

Mechanism of Action

The reaction proceeds through a backside attack by a nucleophile (Nu:), such as an amine (

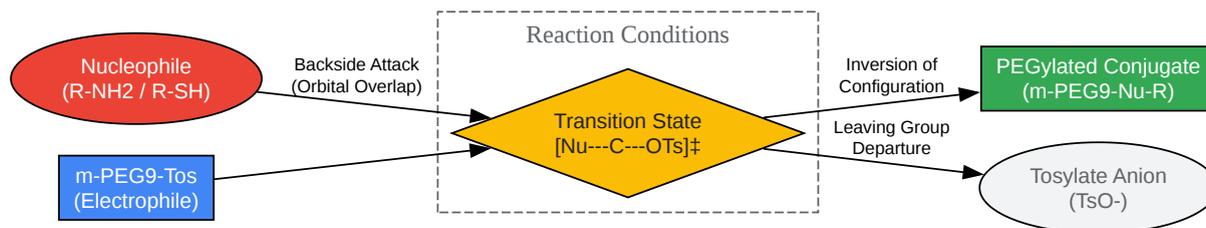
), thiol (

), or deprotonated hydroxyl (

). The nucleophile donates electron density into the

antibonding orbital of the

bond, displacing the stable tosylate anion.



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Figure 1: The

reaction pathway for **m-PEG9-Tos** conjugation. The reaction requires a basic environment to neutralize the generated acid (TsOH) or deprotonate the nucleophile.

Part 3: Applications in Drug Development

PROTAC Linker Capping

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are vital for ternary complex formation. While bifunctional linkers connect the E3 ligase ligand to the Warhead, **m-PEG9-Tos** is often used to synthesize negative controls. By capping the E3 ligand with m-PEG9 instead of the Warhead, researchers create a molecule that binds the E3 ligase but cannot recruit the target protein, validating the degradation mechanism.

Lipid Nanoparticle (LNP) Shielding

Discrete PEGs like m-PEG9 are increasingly preferred over polydisperse PEGs for LNP surface modification. The defined length provides a consistent "stealth" layer, reducing opsonization and uptake by the Reticuloendothelial System (RES) without the batch-to-batch variability associated with polymeric PEGs.

Solubility Enhancement (Small Molecules)

Hydrophobic drug candidates often fail due to poor bioavailability. Conjugating m-PEG9 to a secondary amine or hydroxyl group on the drug scaffold can increase aqueous solubility by

orders of magnitude while maintaining a small hydrodynamic radius compared to high-MW PEGylation.

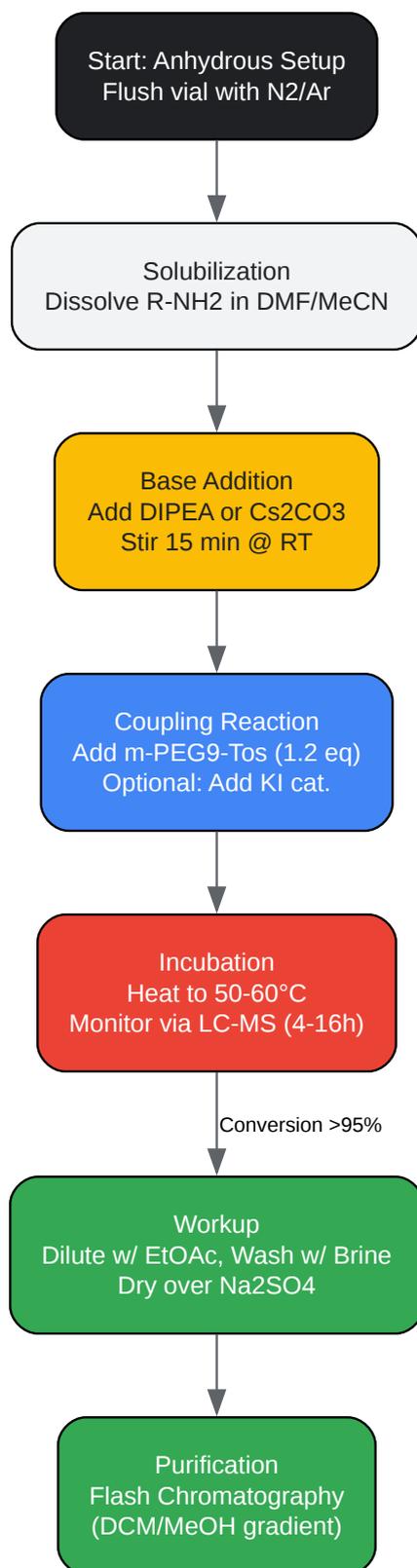
Part 4: Experimental Protocol (Amine Conjugation)

Objective: Conjugation of **m-PEG9-Tos** to a primary amine-containing small molecule ().

Reagents:

- **m-PEG9-Tos** (1.2 equivalents)
- Target Amine () (1.0 equivalent)
- Base: Cesium Carbonate () or DIPEA (3.0 equivalents)
- Solvent: Anhydrous DMF or Acetonitrile (MeCN)
- Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to generate transient PEG-Iodide for faster kinetics.

Workflow:



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Figure 2: Step-by-step workflow for the conjugation of **m-PEG9-Tos** to an amine substrate.

Step-by-Step Procedure:

- Preparation: Flame-dry reaction glassware and cool under a stream of Nitrogen/Argon. **m-PEG9-Tos** is hygroscopic; ensure it is brought to room temperature in a desiccator before weighing.
- Solubilization: Dissolve the amine substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).
- Activation: Add DIPEA (3.0 eq). Stir for 10 minutes to ensure deprotonation of the amine salt if used.
- Addition: Add **m-PEG9-Tos** (1.2 eq) dissolved in a minimal amount of DMF.
 - Expert Tip: If the substrate is sterically hindered, add Potassium Iodide (KI, 0.1 eq). The Tosylate will exchange with Iodide in situ, creating a more reactive electrophile (m-PEG9-I).
- Reaction: Heat the mixture to 50–60°C. Monitor by LC-MS. The Tosylate leaving group is UV-active (absorbs ~260 nm), but the PEG chain is not. Follow the consumption of the amine substrate.^[2]
- Workup: Dilute with Ethyl Acetate. Wash with water/brine to remove DMF and excess PEG (which is water-soluble).
 - Note: If the product is amphiphilic, standard extraction may cause emulsions. In this case, evaporate DMF directly and proceed to Reverse Phase (C18) purification.

Part 5: Quality Control & Storage

Storage:

- Temperature: -20°C.
- Atmosphere: Inert gas (Argon/Nitrogen).

- Critical Hazard: Hydrolysis. Exposure to ambient moisture will slowly hydrolyze the Tosylate to m-PEG9-OH and Toluene Sulfonic Acid, rendering the reagent inert.

Analytical Verification:

- ¹H NMR ():
 - 2.45 ppm (s, 3H, Ar-CH₃) – Diagnostic of Tosyl group.
 - 3.38 ppm (s, 3H, -OCH₃) – Diagnostic of m-PEG cap.
 - 3.64 ppm (m, PEG backbone).
 - 7.3–7.8 ppm (dd, 4H, Aromatic) – Diagnostic of Tosyl group.
- Mass Spectrometry: Essential to confirm the specific "n" count (n=8 vs n=9) as detailed in Part 1.

References

- BroadPharm.PEG Tosylate Reagents: Structure and Specifications. Retrieved from
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. *Drug Discovery Today*, 10(21), 1451-1458. [Link](#)
- ChemicalBook.m-PEG9-Tos Product Properties and CAS 82217-01-4.[3][Link](#)
- Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. *Chemical Reviews*, 115(5), 2174-2295. (Context on bioconjugation strategies). [Link](#)
- Chen, H., et al. (2011). Synthesis and characterization of discrete polyethylene glycol derivatives. *Organic Letters*. (Grounding for discrete vs polydisperse PEG synthesis).

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Sources

- [1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm \[broadpharm.com\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
- [3. m-PEG9-Tos|CAS 82217-01-4|DC Chemicals \[dcchemicals.com\]](#)
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